Technical Monograph: N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4)
Technical Monograph: N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4)
[1][2][3][4]
Document Type: Technical Guide & Synthesis Protocol Version: 2.1 Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers
Executive Summary
N-Isopropyl-4-nitrobenzamide (CAS 38681-76-4) is a specialized benzamide derivative serving as a critical intermediate in the synthesis of substituted aminobenzamides and potential chemotherapeutic agents.[1][2][3][4] Structurally characterized by a para-nitro group and an N-isopropyl amide linkage, this compound acts as a robust electrophilic scaffold.[3][4]
In drug discovery, it functions primarily as a precursor to N-isopropyl-4-aminobenzamide (via nitro-reduction), a pharmacophore found in various biologically active molecules, including histone deacetylase (HDAC) inhibitors and antitubercular agents targeting DprE1.[3][4] This guide outlines the physicochemical profile, optimized synthesis protocols, and downstream applications of CAS 38681-76-4, emphasizing process safety and yield maximization.[4]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
The stability of the amide bond coupled with the electron-withdrawing nitro group makes this compound a stable solid under standard conditions, though it requires specific handling due to potential toxicity associated with nitroaromatics.[4]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | N-Propan-2-yl-4-nitrobenzamide |
| CAS Number | 38681-76-4 |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| LogP (Predicted) | ~1.9 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 3 (Nitro O, Amide O) |
Optimized Synthesis Protocol
Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann Conditions)
While direct condensation of 4-nitrobenzoic acid and isopropylamine is possible using coupling agents (EDC/HOBt), the Acyl Chloride Method is preferred for scale-up due to higher atom economy and simplified purification.[3][4]
Reaction Scheme
The synthesis proceeds via the reaction of 4-nitrobenzoyl chloride with isopropylamine in the presence of a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the generated HCl.[3][4]
Step-by-Step Protocol
Reagents:
-
Dichloromethane (DCM) (Solvent, anhydrous)[4]
Procedure:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-Nitrobenzoyl chloride dissolved in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice/water bath to control the exotherm.
-
Addition: Mix Isopropylamine and Triethylamine in a separate addition funnel. Add this mixture dropwise to the reaction flask over 30 minutes, maintaining internal temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[3][4]
-
Quench & Workup:
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.[3][4]
Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the production of N-Isopropyl-4-nitrobenzamide via acyl chloride route.
Applications in Drug Development[6][9][10][11]
Precursor for Aniline Scaffolds
The primary utility of CAS 38681-76-4 is as a "masked" aniline.[3][4] The nitro group is robust during amide formation but can be selectively reduced to an amino group (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl).[3][4]
Downstream Product: N-Isopropyl-4-aminobenzamide (CAS 22096-18-0).[3][4]
-
Utility: This amine serves as a nucleophile for further derivatization, creating urea or amide linkages found in kinase inhibitors and HDAC inhibitors.
Antitubercular Research (DprE1 Inhibition)
Nitrobenzamides are a known class of suicide inhibitors of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for Mycobacterium tuberculosis cell wall synthesis.[3][4]
-
Mechanism: The nitro group is reduced in vivo to a nitroso intermediate, which forms a covalent adduct with a cysteine residue in the DprE1 active site.
-
Relevance: Researchers utilize N-Isopropyl-4-nitrobenzamide as a simplified scaffold to test structure-activity relationships (SAR) regarding the N-substituent's steric bulk (isopropyl vs. methyl/ethyl).[3][4]
Metabolic Pathway Visualization (Conceptual)
Figure 2: Conceptual activation pathway of nitrobenzamides in antitubercular pharmacology.[3][4]
Analytical Characterization
To ensure data integrity, the synthesized compound must be validated using the following analytical markers.
Nuclear Magnetic Resonance (NMR)[3][4][5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Interpretation: The diagnostic doublet at ~8.28 ppm confirms the electron-deficient aromatic ring characteristic of the para-nitro substitution.[3][4]
Mass Spectrometry (LC-MS)[3][4]
-
Ionization: ESI (+)
-
Fragment: Loss of isopropyl group or nitro group may be observed at higher collision energies.[3][4]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][6][7] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4][6][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4][6][7] |
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.[3][4]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.[4]
-
Waste Disposal: Dispose of as hazardous organic waste containing nitrogen.[3][4] Do not mix with strong reducing agents or bases in the waste stream.[3][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347926, N-Isopropyl-4-nitrobenzamide. Retrieved from [Link]
- Tereshchenko, A. D., et al. (2016).Synthesis and antitubercular activity of N-substituted 4-nitrobenzamides. Journal of Medicinal Chemistry. (Contextual citation for Nitrobenzamide DprE1 activity).
- Wang, F., et al. (2019).Recent Advances in the Synthesis of Amides via Oxidative Amidation. Organic Process Research & Development. (Reference for amide coupling methodologies).
Sources
- 1. 2-Hydroxy-N-isopropyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. 4-nitro-N-(propan-2-yl)benzamide | 38681-76-4 | Buy Now [molport.com]
- 3. N-Isopropyl-4-nitrobenzamide | C10H12N2O3 | CID 347926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. fishersci.com [fishersci.com]
